molecular formula C10H12OS B493305 1-(4-Methylsulfanylphenyl)propan-1-one CAS No. 52129-99-4

1-(4-Methylsulfanylphenyl)propan-1-one

Cat. No.: B493305
CAS No.: 52129-99-4
M. Wt: 180.27g/mol
InChI Key: FTJGECIARDVRJC-UHFFFAOYSA-N
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Description

1-(4-Methylsulfanylphenyl)propan-1-one (IUPAC name) is a propiophenone derivative featuring a methylsulfanyl (–SMe) substituent at the para position of the phenyl ring. Structurally, it consists of a propan-1-one backbone (RC(O)CH2CH3) attached to a 4-(methylsulfanyl)phenyl group. The methylsulfanyl group is an electron-donating substituent due to sulfur’s lone pairs, which can influence the compound’s electronic properties, reactivity, and interactions in chemical or biological systems.

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJGECIARDVRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288947
Record name 1-[4-(Methylthio)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52129-99-4
Record name 1-[4-(Methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52129-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methylthio)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylsulfanylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylsulfanylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylsulfanylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: 1-(4-Methylsulfinylphenyl)propan-1-one, 1-(4-Methylsulfonylphenyl)propan-1-one.

    Reduction: 1-(4-Methylsulfanylphenyl)propan-1-ol.

    Substitution: 1-(4-Nitrophenyl)propan-1-one, 1-(4-Bromophenyl)propan-1-one.

Scientific Research Applications

1-(4-Methylsulfanylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can act as an electrophilic center, making the compound reactive towards nucleophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent at the para position significantly impacts the compound’s electronic profile:

  • Electron-donating groups (e.g., –SMe, –Me, –OCH3) : Increase aromatic ring electron density, enhancing reactivity toward electrophilic substitution.
  • Electron-withdrawing groups (e.g., –Cl, –F, –NO2): Reduce electron density, directing reactivity toward nucleophilic pathways.

Reactivity in Coupling Reactions

Evidence from coupling reactions (Table 1) highlights substituent-dependent yields:

Compound Substituent Reaction Yield Reference
1-(4-Chlorophenyl)propan-1-one 4-Cl 60%
1-(4-Ethylphenyl)propan-1-one 4-Et 68%
1-(4-Fluorophenyl)propan-1-one 4-F 70%
1-(3-Chlorophenyl)propan-1-one 3-Cl 41%

The higher yield for 4-Et (68%) compared to 4-Cl (60%) suggests electron-donating alkyl groups enhance coupling efficiency. By analogy, the –SMe group (stronger electron donor than –Et) could further improve yields, though direct data are unavailable.

Physicochemical Properties

Key properties of selected analogs (Table 2):

Compound Molecular Formula Molecular Weight (g/mol) Polarity Likely Solubility
1-(4-Methylsulfanylphenyl)propan-1-one C10H12OS 180.27 Moderate Lipophilic
1-(4-Methylphenyl)propan-1-one C10H12O 148.20 Low Organic solvents
1-(4-Chlorophenyl)propan-1-one C9H9ClO 168.62 Moderate Moderate polarity
4-Fluoromethcathinone (4-FMC) C10H12FNO 181.21 High Water-soluble (HCl salt)

The –SMe group’s polarizability may increase solubility in polar aprotic solvents compared to –Me or –Cl analogs.

Biological Activity

1-(4-Methylsulfanylphenyl)propan-1-one, also known as 2-Methyl-1-[4-(methylthio)phenyl]-3-(morpholin-4-yl)propan-1-one, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique chemical structure, exhibits a range of biological activities, including potential antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17OS, featuring a propanone backbone with a methylthio group attached to a phenyl ring. This structural arrangement contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess its antibacterial properties, revealing moderate to significant activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Bacterial Strain Activity
Escherichia coliModerate
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Bacillus subtilisSignificant

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

A study utilizing the MTT assay indicated that this compound significantly reduced cell viability in treated cancer cells compared to controls.

Cell Line IC50 (µM)
MCF-715.2
SH-SY5Y20.5

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. A 90-day oral repeated dose toxicity study in rats revealed a no observed adverse effect level (NOAEL) of 75 mg/kg. However, higher doses resulted in significant clinical signs such as dyspnea and convulsions .

Summary of Toxicological Findings

Dose (mg/kg) Clinical Signs Mortality Rate (%)
1000Mild40
2000Moderate60
4000Severe100

The exact mechanism by which this compound exerts its biological effects remains under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors within cellular pathways, influencing various physiological responses. Ongoing research aims to elucidate these interactions further.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Antimicrobial Efficacy : A study conducted on hospital-acquired infections demonstrated that formulations containing this compound effectively inhibited bacterial growth in vitro.
  • Cancer Cell Studies : Research involving human cancer cell lines showed that treatment with this compound led to increased apoptosis rates, suggesting its potential as an adjunct therapy in cancer treatment.

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